Dodecyl isobutyrate

Volatility Distillation Process Engineering

Dodecyl isobutyrate (CAS 6624-71-1), also known as lauryl isobutyrate or dodecyl 2-methylpropanoate, is a branched-chain fatty alcohol ester (C16H32O2, MW 256.42) classified as a flavor and fragrance agent. It appears as a colorless, oily liquid with a faint fruity odor, is soluble in organic solvents but insoluble in water, and exhibits a density of 0.864 g/mL at 25°C with a refractive index of n20/D 1.434.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 6624-71-1
Cat. No. B1330305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl isobutyrate
CAS6624-71-1
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)C
InChIInChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3
InChIKeyLDPLLPONRGVDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in organic solvents;  insoluble inwate

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Isobutyrate (6624-71-1) Procurement Guide: Differential Evidence vs. Closest Analogs


Dodecyl isobutyrate (CAS 6624-71-1), also known as lauryl isobutyrate or dodecyl 2-methylpropanoate, is a branched-chain fatty alcohol ester (C16H32O2, MW 256.42) classified as a flavor and fragrance agent [1]. It appears as a colorless, oily liquid with a faint fruity odor, is soluble in organic solvents but insoluble in water, and exhibits a density of 0.864 g/mL at 25°C with a refractive index of n20/D 1.434 . Its branched isobutyrate moiety differentiates it from common linear dodecyl esters, imparting distinct physicochemical properties and application-specific advantages relevant to scientific and industrial procurement.

Why Dodecyl Isobutyrate Cannot Be Swapped with Linear Dodecyl Esters: A Quantitative Rationale for Procurement Specification


Simplistic substitution of dodecyl isobutyrate with linear alkyl esters such as dodecyl acetate or dodecyl propionate overlooks structurally driven differences in boiling point, melting point, lipophilicity, and bioactivity [1]. The branched isobutyrate group directly alters vapor pressure, low-temperature fluidity, octanol-water partitioning, and biological receptor interactions compared to linear acyl analogs . These quantifiable divergences necessitate explicit specification when procurement targets accurate model-system behavior, consistent formulation performance, or validated regulatory standing.

Quantitative Differentiation Evidence for Dodecyl Isobutyrate Versus Closest Analogs


Boiling Point Elevation vs. Dodecyl Acetate: Processing and Volatility Window Implications

Dodecyl isobutyrate exhibits a significantly higher normal boiling point (299.67°C estimated) compared to its linear acetate analog dodecyl acetate (265°C experimental), a difference of approximately 34.7°C [1]. This wider liquid-state window alters distillation fraction selection, solvent removal parameters, and vapor-phase entrainment behavior in processing cascades requiring defined thermal limits.

Volatility Distillation Process Engineering

Melting Point Depression vs. Dodecyl Acetate: Low-Temperature Fluidity Advantage

Dodecyl isobutyrate has an estimated melting point of −36°C, dramatically lower than the 1.3°C melting point of dodecyl acetate and the −21.6°C of dodecyl propionate [1]. The branched isobutyrate group disrupts crystal packing much more effectively than linear acyl chains, yielding a liquid state window extended by nearly 40°C below the freezing point of the acetate analog.

Low-Temperature Fluidity Cold-Formulation Pour Point

Octanol-Water Partition Coefficient (logP) vs. Dodecyl Acetate: Lipophilicity and Membrane Permeation Differential

Dodecyl isobutyrate demonstrates a logP (octanol-water partition coefficient) of 6.90, markedly exceeding the logP of 5.78 for dodecyl acetate [1]. This 1.12 log-unit increase reflects the additional methyl branch on the acyl chain, which enhances hydrophobicity and alters partitioning behavior in biphasic systems, biological membranes, and environmental fate models.

Lipophilicity Membrane Permeation QSAR

Thrips Escape-Reaction Elicitation: A Specific Bioactivity Not Shared by Linear Dodecyl Esters

Dodecyl isobutyrate, isolated from Jatropha curcas, elicits a quantifiable escape reaction in thrips (Thysanoptera), whereas no equivalent behavioral activity has been documented for linear dodecyl acetate or dodecyl propionate . The branched isobutyrate moiety appears critical for recognition at the insect chemosensory receptor level, positioning dodecyl isobutyrate as a specific semiochemical tool rather than a simple physical-substitute ester.

Semiochemical Insect Behavior Natural Product

Regulatory Acceptance and Food-Grade Usage Levels vs. Dodecyl Acetate: GRAS Delineation

Both dodecyl isobutyrate (FEMA 3452) and dodecyl acetate (FEMA 2616) are GRAS flavoring substances; however, their permitted usage maxima differ across food categories. Dodecyl isobutyrate carries a maximum of 3.0 ppm in baked goods and 2.0 ppm in confectionery frostings and frozen dairy, whereas dodecyl acetate usage maxima are reported at 1.0–6.0 ppm depending on the category [1][2]. The distinct FEMA assignment, separate JECFA evaluation record (JECFA 193 vs. 133), and category-specific maxima prevent direct regulatory interchangeability in flavor formulations.

Food Safety Flavor Regulation GRAS

Vapor Pressure Differential vs. Dodecyl Acetate: Implications for Headspace Sampling and Controlled Release

The estimated vapor pressure of dodecyl isobutyrate at 25°C is approximately 0.00172 mm Hg (0.229 Pa), compared to an experimentally derived vapor pressure of 4.68×10⁻⁴ mm Hg for dodecyl acetate at 0°C and estimated VP of 0.0121 mm Hg at 25°C by MPBPVP model [1][2]. The significantly lower vapor pressure of dodecyl isobutyrate reduces evaporative loss under ambient handling and alters headspace equilibrium concentrations in analytical SPME-GC or controlled-release fragrance devices.

Vapor Pressure Headspace Analysis Controlled Release

Dodecyl Isobutyrate Procurement: Evidence-Backed Application Scenarios Derived from Differential Data


Low-Temperature Lubricity Additive or Cold-Chain Formulation Solvent

Where dodecyl acetate would freeze at 1.3°C, dodecyl isobutyrate remains liquid down to −36°C . This 37.3°C melting-point advantage assures pumpability and homogeneous mixing in cold-weather industrial lubricants, enzymatic reaction media stored at −20°C, and cryogenic laboratory fluids where solidification of linear esters would cause equipment blockage or phase separation.

High-Temperature Organic Synthesis or Vacuum Distillation Carrier

With a boiling point of 299.67°C—35°C above dodecyl acetate and 7°C above dodecyl propionate—dodecyl isobutyrate accommodates higher reaction temperatures without boiling off . This property is critical in solvent-mediated polymerizations, high-boiling extraction processes, and vacuum fractionation schemes where narrow boiling-point cuts are required.

Thrips Semiochemical Research and Integrated Pest Management (IPM) Programs

Dodecyl isobutyrate is a validated escape-reaction elicitor for thrips, a bioactivity absent in linear dodecyl esters . Researchers developing thrips attractants, repellents, or monitoring lures must specify this exact branched ester, as linear analogs fail to activate the same chemosensory pathway, potentially yielding false-negative behavioral assay results.

Flavor and Fragrance Formulations Requiring Precise Regulatory Compliance

GRAS designation under FEMA 3452, with JECFA evaluation confirming no safety concern at current intake levels, along with category-specific maxima (e.g., 3.0 ppm in baked goods), mandate the use of exactly dodecyl isobutyrate . Substitution with dodecyl acetate (FEMA 2616) alters the regulatory declaration, usage limits, and sensory profile, violating food-safety compliance for branded flavor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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